molecular formula C10H9ClN2 B2542096 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine CAS No. 372506-46-2

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B2542096
CAS No.: 372506-46-2
M. Wt: 192.65
InChI Key: HPFINAOMXOUHEV-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a chlorine atom at the 6th position and a cyclopropyl group at the 2nd position further defines its unique chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-1H-imidazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: Further cyclization can occur with suitable reagents to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.

    Reduction Products: Amino derivatives of imidazo[1,2-a]pyridine.

Scientific Research Applications

6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure with an ethyl group instead of a cyclopropyl group.

    6-Chloro-2-methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a cyclopropyl group.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure with a phenyl group instead of a cyclopropyl group.

Uniqueness: 6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-chloro-2-cyclopropylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFINAOMXOUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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